2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide is a useful research compound. Its molecular formula is C14H21N3O5S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Studies have focused on the synthesis and characterization of compounds related to 2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide, revealing insights into their structural and conformational properties. For instance, research by Yang et al. (2008) on a related compound, (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, explored its crystal structure, providing a basis for understanding the conformational dynamics of these molecules (Yang et al., 2008). Such studies are foundational for designing drugs with specific biological activities.
Pharmacological Applications
The chemical backbone of this compound has been utilized in synthesizing derivatives with potential pharmacological properties. Oka et al. (2000) synthesized piracetam analogues involving a 1-azabicyclo[3.3.0]octane ring, demonstrating improvements in cerebral function (Oka et al., 2000). This suggests a promising avenue for developing nootropic agents or other neuroactive drugs.
Antimicrobial and Antibacterial Activities
The incorporation of the sulfonamide moiety, as seen in derivatives of this compound, has been linked to antimicrobial and antibacterial activities. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014). This highlights the compound's utility in creating new antimicrobial agents.
Material Science and Polymer Research
In the field of material science and polymer research, the structural features of this compound and related compounds have facilitated the development of novel materials. For example, the oligomerization of bicyclic oxalactam, a process relevant to the synthesis of polymers, was explored by Hashimoto and Sumitomo (1984), offering insights into new methods of polymer synthesis (Hashimoto & Sumitomo, 1984).
Wirkmechanismus
Target of Action
The primary targets of this compound are Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) . These kinases play a crucial role in the signaling pathways of many pro-inflammatory cytokines .
Mode of Action
The compound acts as a dual inhibitor of JAK1 and TYK2 . By inhibiting these kinases, it disrupts the signaling pathways of the cytokines, thereby reducing inflammation .
Biochemical Pathways
The compound affects the Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway . This pathway is used by many pro-inflammatory cytokines for signaling . JAK1 is important for the γ-common chain cytokines, interleukin (IL)-6, and type-I interferon (IFN) family, while TYK2 in addition to type-I IFN signaling also plays a role in IL-23 and IL-12 signaling .
Pharmacokinetics
The compound is in phase ii clinical development , which suggests that it has acceptable pharmacokinetic properties for therapeutic use.
Result of Action
The inhibition of JAK1 and TYK2 disrupts the signaling of pro-inflammatory cytokines, leading to a reduction in inflammation . This makes the compound potentially useful for the treatment of autoimmune diseases .
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-23(21,22)17-10-2-3-11(17)7-9(6-10)15-12(18)8-16-13(19)4-5-14(16)20/h9-11H,2-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINDQIQRTZOGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.